2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide
Overview
Description
2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is a significant compound in the field of biomedicine and glycobiology. It is primarily used as a precursor for synthesizing azide-labeled carbohydrates, which are extensively utilized in bioorthogonal chemistry and glycoconjugate development.
Mechanism of Action
Target of Action
The primary target of 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is the glycoconjugates in the biomedical field . Glycoconjugates are molecules that result from the covalent link of a carbohydrate to a protein, lipid, or other organic molecule and play crucial roles in biological processes.
Mode of Action
This compound interacts with its targets through a process known as bioorthogonal chemistry . This compound contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . It can also react with molecules containing DBCO or BCN groups through a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction .
Biochemical Pathways
The compound is involved in the development of glycoconjugates . These are essential components of cells and play a significant role in cell-cell interactions, immune response, and many other biological processes. The exact biochemical pathways affected by this compound are subject to the specific biological context in which it is used.
Result of Action
The primary result of the action of this compound is the synthesis of azide-labeled carbohydrates . These are extensively utilized in bioorthogonal chemistry and glycobiology research .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide involves its participation in click chemistry reactions. The azide group reacts with terminal alkynes in the presence of copper(I) catalysts to form triazole linkages. This reaction is highly specific and efficient, making it a valuable tool in biochemical research. The compound can also interact with glycosyltransferases, facilitating the transfer of sugar moieties to acceptor molecules. These interactions can lead to the formation of complex carbohydrates and glycoconjugates, which are essential for various biological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in the context of glycoconjugate synthesis. The stability and degradation of the compound can influence its efficacy in biochemical experiments .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and can effectively participate in biochemical reactions. At higher doses, it may exhibit toxic or adverse effects. Studies have shown that there is a threshold beyond which the compound’s toxicity increases significantly. It is essential to carefully control the dosage to avoid potential adverse effects while maximizing its biochemical utility .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its activity and function. The compound’s ability to form stable triazole linkages through click chemistry also allows it to be used in tracking and labeling studies, providing insights into its transport and distribution .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its activity and function, particularly in the context of glycoconjugate synthesis and click chemistry reactions. Understanding the subcellular localization of the compound is essential for elucidating its role in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide typically involves the reaction of the corresponding pentaacetate with azidotrimethylsilane (TMSN3) in the presence of a Lewis acid catalyst. This method yields the desired product in high yields, often close to theoretical values .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of azidotrimethylsilane and a Lewis acid catalyst remains central to the process.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in substitution reactions, particularly in the synthesis of glycoconjugates.
Click Chemistry: The azide group is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Common Reagents and Conditions:
Azidotrimethylsilane (TMSN3): Used in the synthesis of the compound.
Copper Catalysts: Used in click chemistry reactions involving the azide group.
Major Products:
Glycoconjugates: Formed through click chemistry reactions.
Triazole Derivatives: Resulting from CuAAC reactions.
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is widely used in scientific research, particularly in:
Chemistry: As a precursor for azide-labeled carbohydrates.
Biology: In the study of glycobiology and the development of glycoconjugates.
Medicine: For the synthesis of bioorthogonal probes and therapeutic agents.
Industry: In the production of specialized chemicals and materials.
Comparison with Similar Compounds
- 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl azide
- 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl azide
Comparison: 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranosyl azide is unique due to its specific configuration and reactivity. While similar compounds like 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl azide and 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl azide share structural similarities, the mannopyranosyl derivative is particularly favored in certain bioorthogonal chemistry applications due to its distinct reactivity and stability .
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNYHKRWHCWHAJ-PEBLQZBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428306 | |
Record name | (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65864-60-0 | |
Record name | (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00428306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What was the main objective of the research paper and how does it relate to the structure of 2,3,4,6-Tetra-O-acetyl-beta-D-mannopyranosyl azide?
A1: The research paper focused on determining the anomeric configurations of 2,3,4,6-tetra-O-acetyl-D-mannopyranosyl azide. [] This means they were investigating the three-dimensional arrangement of the molecule specifically around the anomeric carbon (C1) which is attached to the azide group. The study successfully distinguished between the α (alpha) and β (beta) anomers of 2,3,4,6-Tetra-O-acetyl-D-mannopyranosyl azide using X-ray crystallography and NMR spectroscopy. This structural information is critical as anomers can exhibit different physical and chemical properties, influencing their reactivity and potential applications.
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